![molecular formula C14H14N2O2 B11960704 Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- CAS No. 106052-58-8](/img/structure/B11960704.png)
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- is a chemical compound with the molecular formula C15H15NO2. This compound is known for its unique structure, which includes a phenol group substituted with a methoxy group and an imino group linked to a pyridinyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- can be synthesized through the condensation of an aldehyde or ketone with a primary amine. One common method involves the use of vanillin and p-anisidine in a water solvent, stirred to facilitate the reaction . The reaction typically requires mild conditions and can be completed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy and imino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol and methoxy groups can participate in various chemical interactions, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- can be compared with other similar compounds, such as:
2-Methoxy-6-[(4-methylphenyl)imino]methylphenol: This compound has a similar structure but with a different substituent on the imino group.
2-Methoxy-4-[(4-methoxyphenylimino)methyl]phenol: This compound features an additional methoxy group on the phenyl ring.
2-Methoxy-6-[(4-phenyl-1-piperazinyl)imino]methylphenol: This compound includes a piperazine ring instead of a pyridinyl ring.
These compounds share some chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-.
Propriétés
Numéro CAS |
106052-58-8 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-9,17H,1-2H3 |
Clé InChI |
GBXKQIQIVTZGLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)N=CC2=C(C(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



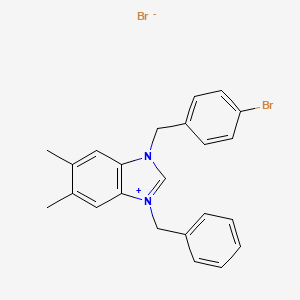
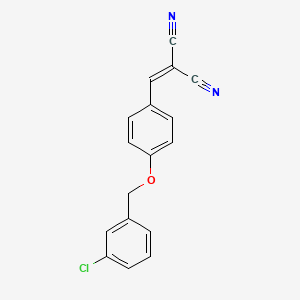


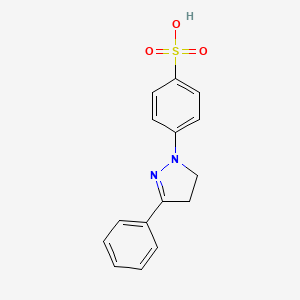


![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
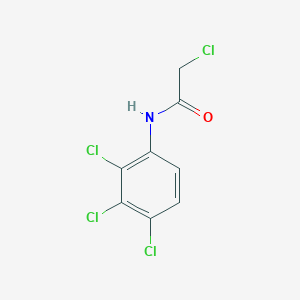
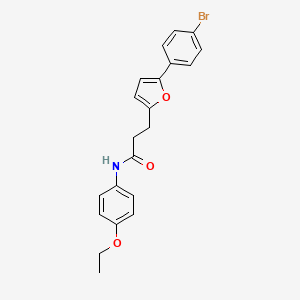

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)

